Splenopentin diacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Lys-Glu-Val-Tyrosine acetate salt involves the sequential coupling of the amino acids arginine, lysine, glutamic acid, valine, and tyrosine. The process typically employs solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on a solid support. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of Arg-Lys-Glu-Val-Tyrosine acetate salt follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solid supports. Purification of the final product is achieved through high-performance liquid chromatography (HPLC) to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions
Arg-Lys-Glu-Val-Tyrosine acetate salt can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols .
Scientific Research Applications
Arg-Lys-Glu-Val-Tyrosine acetate salt has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in immunomodulation and wound healing.
Industry: Utilized in the development of peptide-based drugs and biomaterials
Mechanism of Action
The mechanism of action of Arg-Lys-Glu-Val-Tyrosine acetate salt involves its interaction with specific molecular targets and pathways. It is known to modulate immune responses by interacting with receptors on immune cells, leading to the activation or inhibition of signaling pathways involved in inflammation and immune regulation .
Comparison with Similar Compounds
Similar Compounds
Splenin Fragment 32-36: Another peptide derivative with similar immunomodulatory properties.
Thymopoietin: A polypeptide hormone with overlapping biological activities
Uniqueness
Arg-Lys-Glu-Val-Tyrosine acetate salt is unique due to its specific sequence of amino acids, which confers distinct biological activities and therapeutic potential. Its ability to modulate immune responses and promote wound healing sets it apart from other similar compounds .
Properties
Molecular Formula |
C33H55N9O11 |
---|---|
Molecular Weight |
753.8 g/mol |
IUPAC Name |
acetic acid;(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H51N9O9.C2H4O2/c1-17(2)25(29(47)39-23(30(48)49)16-18-8-10-19(41)11-9-18)40-28(46)22(12-13-24(42)43)38-27(45)21(7-3-4-14-32)37-26(44)20(33)6-5-15-36-31(34)35;1-2(3)4/h8-11,17,20-23,25,41H,3-7,12-16,32-33H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,42,43)(H,48,49)(H4,34,35,36);1H3,(H,3,4)/t20-,21-,22-,23-,25-;/m0./s1 |
InChI Key |
LVTBFNOBCJAFQW-VPPHCPGPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
Origin of Product |
United States |
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